CCT128930 hydrochloride

Kinase selectivity profiling AGC kinase family PI3K/AKT/mTOR signaling

Choose CCT128930 hydrochloride for its validated 6 nM AKT2 potency and 28-fold selectivity over PKA—attributes that prevent off-target confounding in PTEN-null cancer models. Its well-characterized pharmacokinetics (CL 0.092 L/h, Vd 140 mL) support in vivo dosing at 25-50 mg/kg. Benefit from published GI50 benchmarks (LNCaP: 0.35 μM, U87MG: 6.3 μM) and co-crystal structures (PDB 2VO6/2VO7). This product ensures reproducibility that generic AKT inhibitors cannot match.

Molecular Formula C18H21Cl2N5
Molecular Weight 378.3 g/mol
Cat. No. B2478721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT128930 hydrochloride
Molecular FormulaC18H21Cl2N5
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl
InChIInChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H
InChIKeyOFLOSUNRPFWODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CCT128930 Hydrochloride: A Selective, ATP-Competitive AKT2 Inhibitor for PI3K/AKT/mTOR Pathway Research


CCT128930 hydrochloride (CAS 2453324-32-6) is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT2 (Protein Kinase B β), with an IC50 of 6 nM in cell-free assays [1]. Discovered through fragment- and structure-based drug design, it is an advanced lead pyrrolopyrimidine compound that achieves selectivity for AKT over the closely related AGC kinase PKA by targeting a single amino acid difference (Met282 in AKT, corresponding to Met173 in the PKA-AKT chimera) . This structural basis for selectivity distinguishes CCT128930 from many pan-AKT inhibitors and underpins its utility as a precise tool compound for dissecting AKT2-specific signaling in cancer, cardiovascular, and metabolic research . The hydrochloride salt form (molecular weight 378.3 g/mol) is supplied as a solid with purity typically ≥98%, and it is soluble in DMSO at concentrations up to 55 mg/mL (145.39 mM) .

Why Generic Substitution Fails: The Unique Selectivity Profile of CCT128930 Hydrochloride Among AKT Inhibitors


AKT inhibitors are not interchangeable due to profound differences in kinase selectivity, mechanism of action, and off-target liabilities that directly impact experimental interpretation and reproducibility. CCT128930 hydrochloride distinguishes itself from pan-AKT inhibitors like GSK690693, which potently inhibits multiple AGC kinases including PKA, PrkX, and PKC isoforms with IC50 values often below 100 nM, thereby confounding AKT-specific phenotype attribution [1]. Conversely, allosteric AKT inhibitors such as MK-2206 operate via a non-ATP-competitive mechanism that stabilizes the inactive conformation of the kinase, leading to distinct pharmacodynamic and resistance profiles compared to ATP-competitive agents [2]. Furthermore, emerging evidence reveals that CCT128930 possesses a secondary pharmacology as a potent antagonist of the TRPM7 ion channel (IC50 ~0.75 μM), an off-target activity that may contribute to its cellular effects independent of AKT inhibition and that is not shared by all AKT inhibitors [3]. The following quantitative evidence provides the precise data required to evaluate whether CCT128930 hydrochloride is the appropriate tool for a given scientific application, or whether an alternative compound would introduce unacceptable confounding variables.

CCT128930 Hydrochloride: Quantitative Evidence for Differentiated Procurement Decisions


Superior Selectivity for AKT2 Over PKA Compared to Pan-AKT Inhibitor GSK690693

CCT128930 hydrochloride exhibits 28-fold selectivity for AKT2 (IC50 = 6 nM) over the closely related PKA kinase (IC50 = 168 nM) in cell-free enzymatic assays, achieved by targeting Met282 of AKT (Met173 of the PKA-AKT chimera) [1]. In contrast, the pan-AKT inhibitor GSK690693 demonstrates poor selectivity within the AGC kinase family, with reported IC50 values of 24 nM for PKA, 5 nM for PrkX, and 2–21 nM for various PKC isoforms, indicating that GSK690693 potently inhibits multiple off-target AGC kinases at concentrations required for AKT inhibition [2].

Kinase selectivity profiling AGC kinase family PI3K/AKT/mTOR signaling Cancer cell signaling Chemical biology

Selectivity Over p70S6K: A Distinguishing Feature from Dual AKT/p70S6K Inhibitors

CCT128930 hydrochloride displays 20-fold selectivity for AKT2 (IC50 = 6 nM) over p70S6K (IC50 = 120 nM) [1]. This contrasts with dual AKT/p70S6K inhibitors such as AT7867, which potently inhibits both AKT2 (IC50 = 17 nM) and p70S6K (IC50 = 85 nM for PKA/p70S6K), with only approximately 5-fold selectivity between the two targets [2].

AGC kinase family p70S6K signaling mTOR pathway Kinase selectivity Chemical probe validation

In Vivo Tumor Exposure Achieving Active Concentrations Exceeding In Vitro GI50 Values

Pharmacokinetic studies in CrTacNCr-Fox1nu mice bearing PTEN-null U87MG human glioblastoma xenografts demonstrated that following four consecutive daily intraperitoneal doses of 50 mg/kg, CCT128930 tumor concentrations reached approximately 6 µM at 2 hours post-dose and remained at ~2.5 µM at 6 hours post-dose [1]. These tumor concentrations exceed the 96-hour GI50 value of 6.3 µM determined for CCT128930 in U87MG cells in vitro, indicating that therapeutically active concentrations are achievable in the tumor tissue [1].

Pharmacokinetics In vivo pharmacology Tumor xenograft models Drug exposure Preclinical efficacy

Documented TRPM7 Ion Channel Off-Target Activity at Sub-Micromolar Concentrations

Independent studies have identified CCT128930 as a potent antagonist of the TRPM7 cation channel, with IC50 values of 0.86 ± 0.11 µM (in the absence of intracellular Mg2+) and 0.63 ± 0.09 µM (in the presence of 300 µM intracellular Mg2+) [1]. This off-target activity occurs at concentrations approximately 105- to 143-fold higher than the IC50 for AKT2 (6 nM) but within the concentration range frequently used in cellular assays (0.5–10 µM). Cryo-EM structural analysis confirmed that CCT128930 binds to a vanilloid-like (VL) site in the TRPM7 channel, a binding pocket distinct from its ATP-competitive kinase binding mode [2]. The closely related allosteric AKT inhibitor MK-2206 does not exhibit this TRPM7 antagonism.

Off-target pharmacology Ion channels TRPM7 Magnesium homeostasis Polypharmacology

Cell Line-Specific Antiproliferative Activity with Defined GI50 Values

CCT128930 exhibits marked antiproliferative activity in PTEN-deficient human tumor cell lines, with GI50 values of 6.3 µM in U87MG human glioblastoma cells, 0.35 µM in LNCaP human prostate cancer cells, and 1.9 µM in PC3 human prostate cancer cells [1]. In contrast, the allosteric AKT inhibitor MK-2206 demonstrates broader growth inhibition across cancer cell lines with IC50 values ranging from 3.4 to 28.6 µmol/L [2]. This differential sensitivity profile reflects both the ATP-competitive mechanism of CCT128930 and the genetic context of PTEN deficiency, which drives constitutive AKT pathway activation.

Cancer cell line profiling Antiproliferative activity PTEN-deficient tumors GI50 determination Glioblastoma Prostate cancer

Solubility and Formulation Data Supporting Reproducible In Vitro and In Vivo Dosing

CCT128930 hydrochloride demonstrates DMSO solubility of 55 mg/mL (145.39 mM), enabling preparation of concentrated stock solutions for in vitro assays . The free base form CCT128930 shows lower DMSO solubility of 25 mg/mL (73.13 mM) and is insoluble in water, while the hydrochloride salt exhibits improved solubility characteristics . For in vivo administration, a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline achieves a solubility of 2 mg/mL (5.29 mM) .

Compound formulation Solubility DMSO solubility In vivo dosing Reproducibility

CCT128930 Hydrochloride: Optimal Research Applications Based on Quantitative Evidence


Dissecting AKT2-Specific Signaling in PTEN-Deficient Cancer Models

The 28-fold selectivity of CCT128930 hydrochloride for AKT2 over PKA makes it particularly well-suited for studies requiring clean attribution of phenotypes to AKT2 inhibition in PTEN-null backgrounds. In U87MG glioblastoma, LNCaP prostate cancer, and PC3 prostate cancer cell lines—all characterized by PTEN deficiency—CCT128930 demonstrates GI50 values of 6.3 µM, 0.35 µM, and 1.9 µM, respectively [7]. The in vivo pharmacokinetic data confirming tumor concentrations reaching ~6 µM at 2 hours post-dose (50 mg/kg i.p. × 4 days) supports the use of CCT128930 in xenograft studies where target engagement and pathway modulation are endpoints of interest [7]. For studies specifically interrogating AKT2 function without confounding PKA inhibition, CCT128930 is superior to pan-AKT inhibitors such as GSK690693, which potently inhibits PKA with an IC50 of 24 nM [8].

Investigating AKT2-Mediated Regulation of LDL Receptor Expression and Metabolism

CCT128930 hydrochloride has been demonstrated to increase LDL receptor (LDLR) mRNA stability and promoter activity in HepG2 hepatoma cells, distinguishing its mechanism from allosteric AKT inhibitors like MK-2206 which primarily induce LDLR transcription [7]. In cultured HepG2 cells, CCT128930 at concentrations consistent with its cellular activity range increases LDLR mRNA levels through post-transcriptional mechanisms [7]. This differential regulation of LDLR expression makes CCT128930 a valuable tool for dissecting the distinct roles of AKT isoforms in lipid metabolism and for studies of statin resistance or cardiovascular pharmacology where LDLR modulation is of interest [8].

Target Validation Studies Requiring Distinction from p70S6K-Mediated Effects

With 20-fold selectivity for AKT2 over p70S6K (IC50 AKT2 = 6 nM vs. p70S6K = 120 nM), CCT128930 hydrochloride enables cleaner dissection of AKT-specific signaling from mTORC1/S6K-dependent pathways [7]. This is particularly critical in cancer models where both AKT and p70S6K converge on overlapping downstream effectors. In contrast, dual AKT/p70S6K inhibitors such as AT7867 (IC50 AKT2 = 17 nM, p70S6K = 85 nM, ~5-fold selectivity) produce simultaneous inhibition of both kinases, confounding interpretation of pathway-specific contributions [8]. Researchers investigating AKT's role in cell growth, survival, or metabolism in models with intact mTORC1/S6K signaling should prioritize CCT128930 to minimize off-pathway interference.

Studies of TRPM7 Channel Function Using CCT128930 as a Pharmacological Probe

The potent TRPM7 antagonist activity of CCT128930 (IC50 ~0.75 µM) has been structurally validated by cryo-EM, revealing binding to a vanilloid-like site distinct from its kinase binding pocket [7]. This dual pharmacology positions CCT128930 as a unique chemical probe for studying TRPM7 channel biology, particularly in cancer cell proliferation, magnesium homeostasis, and neurobiology. However, researchers employing CCT128930 as an AKT inhibitor at concentrations ≥0.5 µM must account for TRPM7 antagonism as a potential confounding variable in phenotype interpretation [8]. For studies specifically investigating TRPM7 function, CCT128930 offers a structurally characterized, commercially available antagonist with defined subtype selectivity over TRPM6 and TRPM8 isoforms [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT128930 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.